molecular formula C11H22O3 B163893 2,2-Diethoxy-5-ethyloxane CAS No. 139054-16-3

2,2-Diethoxy-5-ethyloxane

Cat. No.: B163893
CAS No.: 139054-16-3
M. Wt: 202.29 g/mol
InChI Key: YTDQYWZADQNNNE-UHFFFAOYSA-N
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Description

2,2-Diethoxy-5-ethyloxane is a substituted oxane derivative characterized by two ethoxy groups at the 2-position and an ethyl group at the 5-position of the six-membered oxane (tetrahydropyran) ring. This compound belongs to the class of cyclic ethers, which are widely studied for their solvent properties, stability, and applications in organic synthesis. For example, dioxane (1,4-dioxane) is a well-known solvent with high polarity and stability, but it lacks the ethoxy and ethyl substituents present in this compound . The ethyl and ethoxy groups likely enhance lipophilicity and alter reactivity compared to simpler oxanes.

Properties

CAS No.

139054-16-3

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2,2-diethoxy-5-ethyloxane

InChI

InChI=1S/C11H22O3/c1-4-10-7-8-11(12-5-2,13-6-3)14-9-10/h10H,4-9H2,1-3H3

InChI Key

YTDQYWZADQNNNE-UHFFFAOYSA-N

SMILES

CCC1CCC(OC1)(OCC)OCC

Canonical SMILES

CCC1CCC(OC1)(OCC)OCC

Synonyms

2H-Pyran,2,2-diethoxy-5-ethyltetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a) 1,4-Dioxane

  • Structure : A six-membered ring with two oxygen atoms at the 1,4-positions.
  • Key Differences : 1,4-Dioxane lacks ethoxy and ethyl substituents, resulting in higher polarity and lower boiling point (101°C) compared to 2,2-Diethoxy-5-ethyloxane, which is expected to have a higher molecular weight and boiling point due to its substituents .
  • Applications : Primarily used as a solvent in pharmaceuticals and polymers.

b) 2-(2-Ethoxyethoxy)ethanol

  • Structure : A linear ethoxy ether with a hydroxyl terminus.
  • Key Differences : The linear structure and terminal hydroxyl group make it more hydrophilic and reactive than this compound. Regulatory data indicate concerns about toxicity (e.g., reproductive hazards), which may differ for cyclic ethers like this compound .

c) Oxane-2-carboxylic Acid Derivatives

  • Structure : Oxane rings substituted with carboxylic acid groups (e.g., 3,4,5-trihydroxy-6-substituted oxane-2-carboxylic acid).
  • Key Differences: The presence of polar carboxylic acid groups contrasts with the nonpolar ethoxy/ethyl substituents in this compound, leading to differences in solubility and biological activity .
Physicochemical Properties (Theoretical Comparison)
Property This compound 1,4-Dioxane 2-(2-Ethoxyethoxy)ethanol
Molecular Weight (g/mol) ~204 (estimated) 88.11 178.23
Boiling Point (°C) ~200–220 (estimated) 101 202
Solubility in Water Low (hydrophobic) Miscible High (due to -OH group)
Toxicity Likely low (no direct data) Carcinogenic (IARC Class 2B) Reproductive toxicity

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